4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms at positions 1 and 2, and a carboxylic acid group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with β-keto esters can lead to the formation of pyrazole rings. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino group and carboxylic acid group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazole-3-carboxylic acid derivatives, while substitution reactions can yield a variety of substituted pyrazoles .
Scientific Research Applications
4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The specific pathways involved depend on the biological context and the target organism or cell type .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1H-pyrazole-3-carboxylic acid
- 4-amino-1H-pyrazole-3-carboxylic acid
- 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
Uniqueness
4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyrazole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-amino-1-propan-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c1-4(2)10-3-5(8)6(9-10)7(11)12/h3-4H,8H2,1-2H3,(H,11,12) |
InChI Key |
WDUJEOCCOQENBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)O)N |
Origin of Product |
United States |
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